![molecular formula C15H16F3NO2 B2610416 Oxiran-2-yl-[2-[3-(trifluoromethyl)phenyl]piperidin-1-yl]methanone CAS No. 2411239-58-0](/img/structure/B2610416.png)
Oxiran-2-yl-[2-[3-(trifluoromethyl)phenyl]piperidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain an oxirane (epoxide) group, a trifluoromethyl group, and a piperidine ring. The trifluoromethyl group is a common motif in medicinal chemistry due to its ability to modulate the physical-chemical properties of drug-like molecules . The piperidine ring is a common feature in many pharmaceuticals, and the oxirane group is reactive, often participating in various chemical reactions .
Molecular Structure Analysis
The molecular structure analysis would require experimental techniques such as X-ray crystallography or NMR spectroscopy. Unfortunately, without specific data or references, it’s not possible to provide a detailed molecular structure analysis .Chemical Reactions Analysis
The oxirane group in the compound is highly reactive and can undergo ring-opening reactions with various nucleophiles. The trifluoromethyl group is generally stable under most conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Properties such as solubility, melting point, boiling point, and stability could be predicted using computational chemistry methods .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
oxiran-2-yl-[2-[3-(trifluoromethyl)phenyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO2/c16-15(17,18)11-5-3-4-10(8-11)12-6-1-2-7-19(12)14(20)13-9-21-13/h3-5,8,12-13H,1-2,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDQNFKSEZMYAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CC(=CC=C2)C(F)(F)F)C(=O)C3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
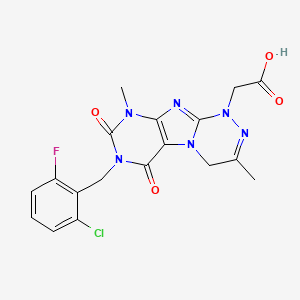
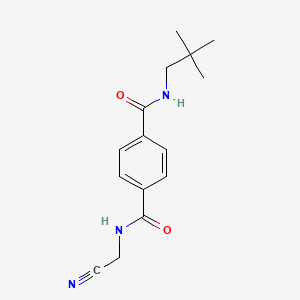
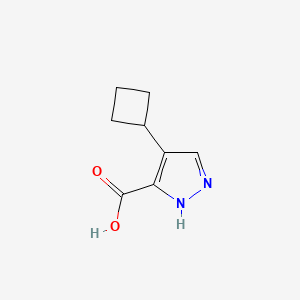
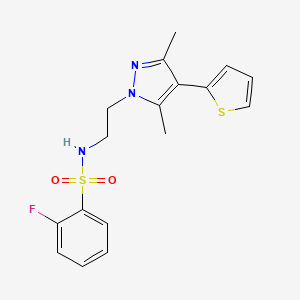
![2-(3,4-diethoxyphenyl)-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide](/img/structure/B2610340.png)
![3-cyano-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2610343.png)
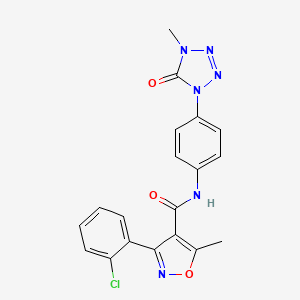



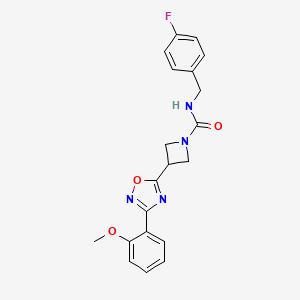
![2-Methoxy-6-{[(5-methyl-2-pyridinyl)amino]methyl}benzenol](/img/structure/B2610353.png)
![1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one](/img/structure/B2610354.png)
![[1-(4-Carbamoylphenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B2610355.png)
